molecular formula C12H15NO2 B181575 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline CAS No. 4721-98-6

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Katalognummer B181575
CAS-Nummer: 4721-98-6
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: VASUQTGZAPZKFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H15NO2 .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is a solid at room temperature. It has a molecular weight of 205.26 .

Wissenschaftliche Forschungsanwendungen

Application Summary

“6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline” (DIQ) is a compound of interest in the field of bioorganic chemistry . It has been synthesized and evaluated in silico for potential biological activity and toxicity .

Method of Application

The compound DIQ was synthesized from starting 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide applied in the Bischler–Napieralski reaction . The newly obtained 3,4-dihydroisoquinoline derivative was fully analyzed and characterized .

Results or Outcomes

Based on in silico calculations, the target molecule was synthesized with respect to its contractile activity . Further investigation into the possible medicinal applications of this compound is warranted in the future .

Safety And Hazards

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASUQTGZAPZKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=CC(=C(C=C12)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197068
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

CAS RN

4721-98-6
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4721-98-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, conversion>99%, ee 82% (GC, sample derivatised by treatment with acetic anhydride pyridine, Chirasil DEX CB, 25 m×0.25 mm, injector/detector 200° C., helium 20 psi, 170° C. for 20 minutes then ramp at 5° C./min to 200° C., hold for 10 minutes, retention times 30.18 minutes and 30.45 minutes).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic anhydride pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 3
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 5
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Reactant of Route 6
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Citations

For This Compound
126
Citations
F Haraszti, T Igricz, G Keglevich, M Milen… - Current Organic …, 2018 - ingentaconnect.com
Formerly, an unexpected acyl migration of 1-methylidene-3,4-dihydroisoquinoline- 2(1H)-yl-methanone derivatives was observed, and on this basis a microwave assisted synthetic …
Number of citations: 2 www.ingentaconnect.com
SH Liao, DH Hu, AL Wang, DP Li - Evidence-Based Complementary …, 2011 - hindawi.com
As core skeletons of lamellarins: 5,6-Dihydropyrrolo[2,1-a]isoquinolines are one of the important alkaloids that exhibit significant biological activities, in this study, an efficient synthetic …
Number of citations: 5 www.hindawi.com
K Mitsukura, T Kuramoto, T Yoshida, N Kimoto… - Applied microbiology …, 2013 - Springer
A NADPH-dependent (S)-imine reductase (SIR) was purified to be homogeneous from the cell-free extract of Streptomyces sp. GF3546. SIR appeared to be a homodimer protein with …
Number of citations: 112 link.springer.com
G Facchetti, I Rimoldi - New Journal of Chemistry, 2018 - pubs.rsc.org
Diamine ligands I–IV coordinated to an iridium metal complex with the biotin moiety anchored to the Cp* ring were investigated. This strategy, in contrast to the traditional biotin–…
Number of citations: 18 pubs.rsc.org
O Matuška, J Zápal, R Hrdličková, M Mikoška… - Reaction Kinetics …, 2016 - Springer
The role of the sulfonamide moiety of Noyori-Ikariya [Ru(II)Cl(η 6 -p-cymene)(S,S)-(N-arylsulfonyl-DPEN)] (where DPEN = 1,2-diphenylethylene-1,2-diamine) half-sandwich complexes …
Number of citations: 6 link.springer.com
MJ Stirling, G Sweeney, K MacRory… - Organic & …, 2016 - pubs.rsc.org
The iridium complex of pentamethylcyclopentadiene and (S,S)-1,2-diphenyl-N′-tosylethane-1,2-diamine is an effective catalyst for the asymmetric transfer hydrogenation of imine …
Number of citations: 26 pubs.rsc.org
VS Shende, SK Shingote, SH Deshpande… - …, 2016 - Wiley Online Library
Asymmetric transfer hydrogenation (ATH) of cyclic imines in water has been investigated for the first time by using HCOOH in combination with bases other than triethylamine as H donor…
R Gitto, S Agnello, S Ferro, L De Luca… - Journal of medicinal …, 2010 - ACS Publications
Following previous studies we herein report the exploration of the carbonic anhydrase (CA, EC 4.2.1.1) inhibitory effects and enzyme selectivity of a small class of 1-(cyclo)…
Number of citations: 60 pubs.acs.org
Z Maugeri, D Rother - Advanced synthesis & catalysis, 2016 - Wiley Online Library
Here we present the applicability of different imine reductases (IREDs) in micro‐aqueous reaction systems. Subjects of the study were the IREDs from Streptomyces aurantiacus (SaIR), …
Number of citations: 45 onlinelibrary.wiley.com
JM Mwansa, MJ Stirling, G Sweeney, J Hanusek… - Dalton …, 2022 - pubs.rsc.org
The novel dimeric iodo-iridium(III) complex, [Ir(Cp*CONMe2)I2]2, (Cp*CONMe2 = η5-N,N-2,3,4,5-hexamethylcyclopenta-2,4-diene carboxamide) bearing an amide moiety within the …
Number of citations: 1 pubs.rsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.